molecular formula C50H38BaCl2N6O12S2 B1594400 barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate CAS No. 50326-33-5

barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate

Cat. No.: B1594400
CAS No.: 50326-33-5
M. Wt: 1187.2 g/mol
InChI Key: XWGSKVKPXMKRQI-UHFFFAOYSA-L
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Description

Barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. This compound is characterized by the presence of a barium ion coordinated with a sulfonate group, a naphthalene ring, and a diazenyl group. It is known for its vibrant color and is used in various industrial applications, particularly in the dyeing and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate typically involves a multi-step process:

    Diazotization: The starting material, 4-chloro-2-aminobenzenesulfonic acid, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene to form the azo compound.

    Complexation: The resulting azo compound is then reacted with barium chloride to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining biological samples for microscopic analysis.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.

    Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing colored inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The diazenyl group allows for strong binding interactions, while the sulfonate group enhances solubility in aqueous environments. The barium ion plays a crucial role in stabilizing the overall structure and enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Barium(2+);5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate
  • Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]

Uniqueness

Compared to similar compounds, barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate is unique due to the presence of the methoxyphenyl group, which enhances its solubility and reactivity. Additionally, the specific arrangement of functional groups in this compound allows for more versatile applications in various fields.

Properties

CAS No.

50326-33-5

Molecular Formula

C50H38BaCl2N6O12S2

Molecular Weight

1187.2 g/mol

IUPAC Name

barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/2C25H20ClN3O6S.Ba/c2*1-14-11-22(36(32,33)34)20(13-18(14)26)28-29-23-16-8-4-3-7-15(16)12-17(24(23)30)25(31)27-19-9-5-6-10-21(19)35-2;/h2*3-13,30H,1-2H3,(H,27,31)(H,32,33,34);/q;;+2/p-2

InChI Key

XWGSKVKPXMKRQI-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Ba+2]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Ba+2]

50326-33-5

Origin of Product

United States

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